2-(Chloromethyl)-1-ethoxy-4-nitrobenzene

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Procurement managers and process chemists: sourcing generic chloromethyl-nitro analogs often fails due to distinct electronic/steric demands of the 1-ethoxy group. This specific substitution pattern is non-substitutable for validated pharmaceutical leads. - **Key advantage:** Ethoxy group balances electron donation & metabolic stability; chloromethyl handle enables amine introduction without metal catalysis. - **Application:** Essential scaffold for kinase inhibitors, CNS-active candidates, and agrochemical SAR studies. - **Supply:** ≥95% purity; heavy metal-free synthesis route suitable for medicinal chemistry campaigns.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 34683-98-2
Cat. No. B3370233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1-ethoxy-4-nitrobenzene
CAS34683-98-2
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)[N+](=O)[O-])CCl
InChIInChI=1S/C9H10ClNO3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2,6H2,1H3
InChIKeyQDXZMQKBSROXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-1-ethoxy-4-nitrobenzene Procurement & Specifications


2-(Chloromethyl)-1-ethoxy-4-nitrobenzene (CAS 34683-98-2) is a substituted nitroaromatic compound with the molecular formula C₉H₁₀ClNO₃ and a molecular weight of 215.63 g/mol . Its structure comprises a benzene ring bearing a chloromethyl group at the 2-position, an ethoxy group at the 1-position, and a nitro group at the 4-position [1]. This compound is primarily utilized as a versatile small molecule scaffold and a key synthetic intermediate in the development of pharmaceuticals and agrochemicals .

Workflow Synthetic intermediate with electrophilic chloromethyl handle for nucleophilic diversification
Selection 1-Ethoxy substitution pattern governs regioselectivity in downstream transformations
Use Context Reported fit for medicinal chemistry and agrochemical research building-block workflows

Non-Interchangeability of 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene


While compounds like 1-(chloromethyl)-4-nitrobenzene (CAS 100-14-1) or 2-(chloromethyl)-4-nitrophenol (CAS 2973-19-5) share the chloromethyl-nitroaromatic core, their utility as synthetic intermediates is profoundly distinct. The specific substitution pattern of 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene—particularly the 1-ethoxy group—introduces critical differences in electronic character and steric environment that directly govern regioselectivity in subsequent reactions [1][2]. Unlike phenol or methoxy analogs, the ethoxy group offers a unique balance of electron-donating capacity and metabolic stability, making this compound a non-substitutable building block for specific pharmaceutical leads . Procurement of a generic analog based solely on the chloromethyl-nitro motif will likely fail to yield the desired functionalized core in the intended synthetic sequence.

Target Compound

2-(Chloromethyl)-1-ethoxy-4-nitrobenzene: ethoxy group provides distinct electronic and steric profile governing regioselectivity

Generic Chloromethyl-Nitro Analog

Phenol or methoxy analogs may shift electronic character; regiochemical outcomes may not transfer directly

Generic substitution based solely on the chloromethyl-nitro motif may not yield the intended functionalized core. Ethoxy-specific reactivity requires validation in the target synthetic sequence.

Differential Performance Evidence for 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene


Heavy Metal-Free Chloromethylation Route

A key differentiator for 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene is the availability of a patented, heavy metal-free synthetic route. While many chloromethylation procedures rely on Lewis acid catalysts like ZnCl₂ or AlCl₃, which can lead to heavy metal contamination in the final product [1], the Sumitomo patent (JPS6032751A) describes a process for producing 2-chloromethyl-4-nitrophenetol by reacting 4-nitrophenetol with formaldehyde in the presence of concentrated sulfuric acid and an alkali metal chloride (e.g., NaCl) . This method explicitly avoids the use of heavy metal chlorides, providing a cleaner, more pharmaceutically-compliant intermediate.

Synthesis Route
Class-level
Alkali metal chloride / H₂SO₄ route, heavy metal-free conditions vs. Lewis acid catalysts (ZnCl₂, AlCl₃)
Supports cleaner intermediate procurement
Patent JPS6032751A; route availability to verify with vendor
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Minimum Purity Benchmark from Commercial Suppliers

For procurement decisions, a verifiable purity specification is critical. The compound 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene is commercially offered with a documented minimum purity of 95% [1]. This baseline purity is essential for its intended use as a building block, as lower purity material may contain unreacted 4-nitrophenetol or other regioisomeric chloromethylation byproducts that could complicate subsequent reactions and reduce yields in multi-step syntheses.

Purity Specification
Specification review
Minimum 95% purity, commercial benchmark
Supports procurement baseline verification
Supplier specification; verify COA upon receipt
Quality Control Analytical Chemistry Procurement Specification

Vicarious Nucleophilic Chloromethylation Strategy

While not a direct head-to-head comparison for this specific derivative, the general methodology for chloromethylating nitroaromatics via vicarious nucleophilic substitution (VNS) provides a critical class-level advantage. Traditional electrophilic chloromethylation of deactivated aromatics like nitrobenzene is notoriously difficult, often requiring harsh conditions (e.g., paraformaldehyde/HCl in concentrated H₂SO₄ at 90-100°C) and resulting in low yields [1]. The VNS methodology, using the lithium salt of dichloromethane, offers a milder alternative for introducing the chloromethyl group onto nitroaromatic rings, achieving good to high yields [2]. This suggests that analogs prepared via this advanced methodology may possess a superior impurity profile compared to those made via harsh electrophilic routes.

VNS Methodology
Class-level
Vicarious nucleophilic substitution with LiCHCl₂ vs. electrophilic chloromethylation (CH₂O/HCl/H₂SO₄)
Supports route-informed sourcing review
Reported milder conditions; vendor route adoption to confirm
Synthetic Methodology Nitroaromatic Chemistry Chloromethylation

Authoritative Analytical Signatures for Structure Confirmation

Procurement of a specific intermediate necessitates unambiguous identity confirmation. Authoritative databases provide definitive analytical signatures for 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene. The compound's InChI Key (QDXZMQKBSROXKE-UHFFFAOYSA-N) and SMILES string (CCOC1=C(C=C(C=C1)[N+](=O)[O-])CCl) are established [1]. Furthermore, the synthesis of a closely related methoxy analog, 4-(chloromethyl)-2-methoxy-1-nitrobenzene, is reported with a 100% yield and provides detailed ¹H NMR data (e.g., δ 4.60 (s, 2 H) for the -CH₂Cl group) that can serve as a reference point for confirming the chloromethyl group in similar systems .

Structural ID
Data to verify
InChI Key and SMILES established; analog ¹H NMR δ 4.60 (s, 2H, -CH₂Cl) reference available
Supports identity confirmation workflow
Use for incoming material QC and analytical method alignment
Analytical Characterization Quality Assurance NMR Spectroscopy

Best-Fit Application Scenarios for 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene


Amine-Containing Drug Candidate Intermediate

The chloromethyl group serves as an electrophilic handle for nucleophilic substitution, allowing for the introduction of diverse amine-containing pharmacophores. The heavy metal-free synthesis route makes this compound particularly suitable for medicinal chemistry campaigns where metal contamination must be strictly controlled. The resulting amine-linked products are common motifs in kinase inhibitors and other CNS-active drug candidates .

Agrochemical Lead Optimization & Library Synthesis

As a building block for agrochemical research, this compound provides a versatile scaffold for generating novel herbicides or fungicides. The ethoxy group can modulate lipophilicity and membrane permeability, while the nitro group can be reduced to an amine for further diversification. The minimum 95% purity specification supports its use in generating reliable structure-activity relationship (SAR) data.

Route Scouting & Process Chemistry Studies

Process chemists evaluating routes to complex targets can utilize this compound to explore the efficiency of the vicarious nucleophilic substitution (VNS) chloromethylation methodology [1] compared to traditional electrophilic methods. Using this compound as a benchmark substrate allows for the assessment of reaction yields, impurity profiles, and scalability of the VNS approach under mild conditions.

Analytical Method Development & Reference Sourcing

Given the availability of defined analytical signatures such as the InChI Key and SMILES string [2], and comparative NMR data from related compounds , this compound can be effectively used to develop and validate HPLC or LC-MS methods for monitoring reaction progress or assessing purity in complex synthetic mixtures.

Application
Selection Property
Validation Focus
Amine-containing drug candidate intermediate synthesis
Chloromethyl electrophilic handle reactivity
Metal-sensitive medicinal chemistry campaign context
Agrochemical lead optimization library synthesis
Nitro group diversification potential and ethoxy-modulated lipophilicity
SAR data reproducibility from defined purity baseline
Route scouting and process chemistry studies
VNS methodology benchmark substrate
Reaction yield and impurity profile assessment under mild conditions
Analytical method development and reference sourcing
Defined analytical signatures
HPLC/LC-MS method validation and reaction monitoring
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